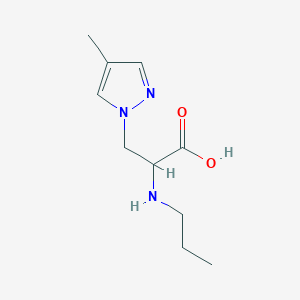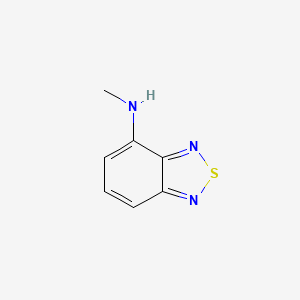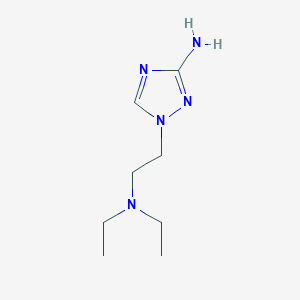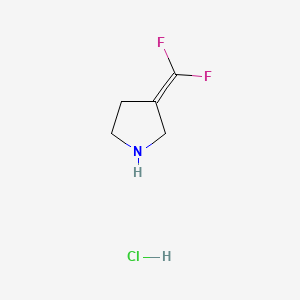
1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a heterocyclic compound that features a bromothiophene moiety attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is subjected to a series of reactions to introduce the methyl group at the 2-position.
Coupling with Pyrazole: The bromothiophene intermediate is then coupled with 3,5-dimethyl-1H-pyrazole-4-amine using a suitable coupling reagent such as palladium catalysts in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient coupling and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized forms of the thiophene ring.
Reduction Products: Reduced forms of the pyrazole ring.
Aplicaciones Científicas De Investigación
1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
Comparación Con Compuestos Similares
- 4-Bromothiophene-2-carbaldehyde
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness: 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to the combination of the bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12BrN3S |
|---|---|
Peso molecular |
286.19 g/mol |
Nombre IUPAC |
1-[(4-bromothiophen-2-yl)methyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-6-10(12)7(2)14(13-6)4-9-3-8(11)5-15-9/h3,5H,4,12H2,1-2H3 |
Clave InChI |
AWILACFPSCOGMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC2=CC(=CS2)Br)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl[(2-methylmorpholin-2-yl)methyl]amine](/img/structure/B13482853.png)
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)


![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)


![2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13482885.png)
![1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B13482887.png)


